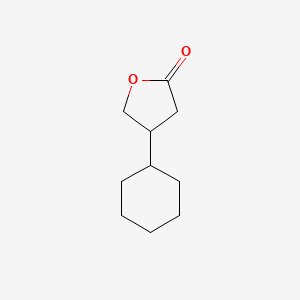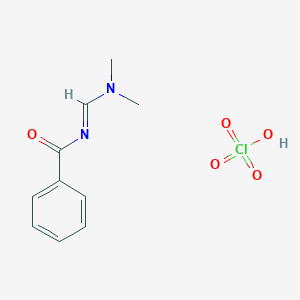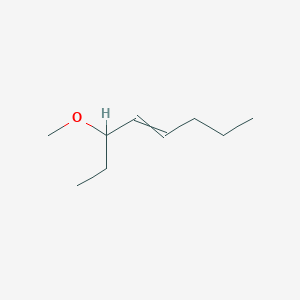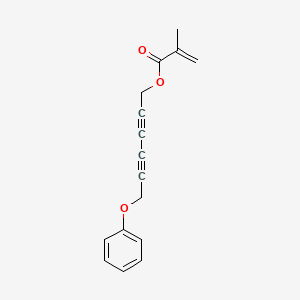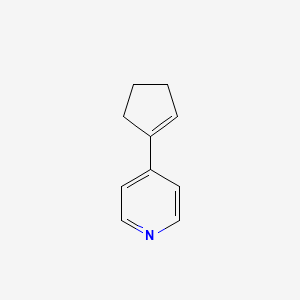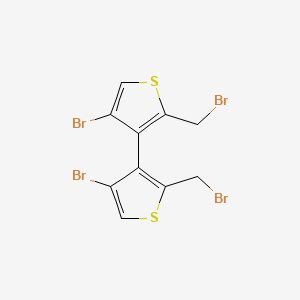![molecular formula C33H44O4 B14634150 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 56970-51-5](/img/structure/B14634150.png)
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that features an anthracene moiety linked to an octadecanoic acid chain via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield anthracene-9-carboxylic acid and octadecanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Anthracene-9-carboxylic acid and octadecanoic acid.
Scientific Research Applications
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Mechanism of Action
The mechanism by which 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a Cl- transport inhibitor, it likely interacts with chloride channels or transporters, modulating their activity and affecting ion transport across cell membranes . The anthracene moiety may also participate in π-π interactions and other non-covalent interactions, contributing to its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: Shares the anthracene moiety but lacks the octadecanoic acid chain.
Octadecanoic acid: A simple fatty acid without the anthracene moiety.
9-Anthracenemethanol: Contains an anthracene moiety with a hydroxymethyl group instead of a carboxyl group.
Uniqueness
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combination of an aromatic anthracene moiety and a long aliphatic octadecanoic acid chain. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
56970-51-5 |
|---|---|
Molecular Formula |
C33H44O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
10-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-8-11-20-28(21-12-9-6-7-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
InChI Key |
TUMQHQIZCIAITM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


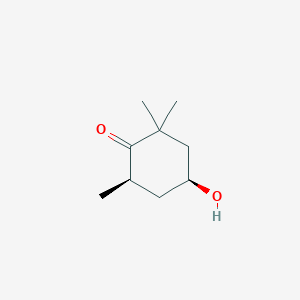
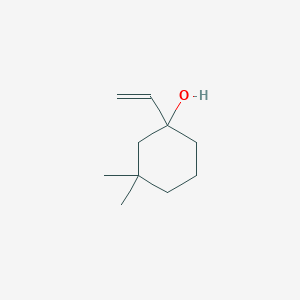
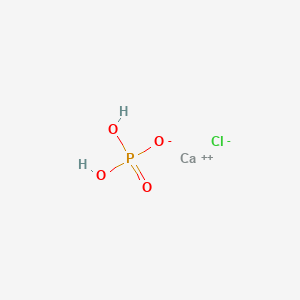
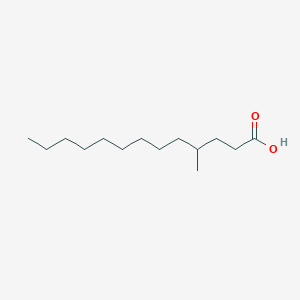
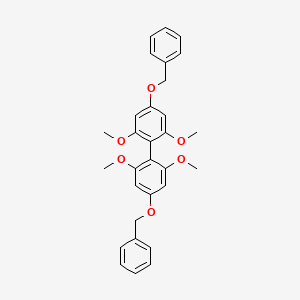
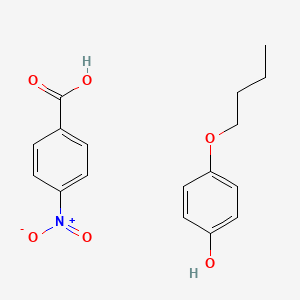

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
